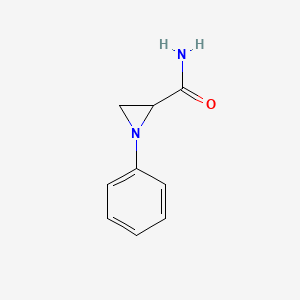

1-Phenylaziridine-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

17946-64-4 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.192 |

IUPAC Name |

1-phenylaziridine-2-carboxamide |

InChI |

InChI=1S/C9H10N2O/c10-9(12)8-6-11(8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,12) |

InChI Key |

RHQMQKYNPTXTQO-UHFFFAOYSA-N |

SMILES |

C1C(N1C2=CC=CC=C2)C(=O)N |

Synonyms |

2-Aziridinecarboxamide,1-phenyl-(8CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylaziridine 2 Carboxamide and Its Derivatives

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods provide an elegant and efficient approach to producing enantiomerically pure aziridine (B145994) derivatives under mild reaction conditions. These processes often leverage the high selectivity of enzymes to resolve racemic mixtures, yielding optically active products that are valuable in pharmaceutical development.

Biotransformation of 1-Arylaziridine-2-carbonitriles

A significant advancement in the synthesis of chiral 1-arylaziridine-2-carboxamides involves the biotransformation of racemic 1-arylaziridine-2-carbonitriles. This process utilizes whole-cell catalysts, such as Rhodococcus erythropolis AJ270, which contains both nitrile hydratase and amidase enzymes. acs.orgacs.orgnih.gov The biotransformation proceeds efficiently under gentle conditions, typically in an aqueous phosphate (B84403) buffer at a neutral pH and a temperature of around 30°C. acs.orgnih.gov

The key to this method is a kinetic resolution process. The nitrile hydratase enzyme first hydrates the racemic 1-arylaziridine-2-carbonitriles to the corresponding racemic amides. While the nitrile hydratase shows little to no enantioselectivity, the subsequent step is highly selective. acs.orgacs.orgnih.gov

Enantioselective Amidase-Catalyzed Transformations

Following the initial hydration, the amidase enzyme present in the Rhodococcus erythropolis AJ270 catalyst selectively hydrolyzes one enantiomer of the racemic 1-arylaziridine-2-carboxamide. acs.orgacs.orgnih.gov The amidase exhibits high R-enantioselectivity towards 1-arylaziridine-2-carboxamides. acs.org This selective hydrolysis converts the (R)-amide into the corresponding (R)-1-arylaziridine-2-carboxylic acid, leaving the desired (S)-1-arylaziridine-2-carboxamide unreacted and in high enantiopurity. acs.org

This chemoenzymatic strategy effectively resolves the racemic nitrile starting material into two valuable, highly enantiopure products: (S)-amides and (R)-acids, often in excellent yields. acs.org The process has been successfully applied to a number of racemic trans-3-arylaziridine-2-carbonitriles as well, producing enantiopure 2R,3S-3-arylaziridine-2-carboxamides. acs.orgnih.gov

| Substrate | Catalyst | Products | Key Enzyme Selectivity |

|---|---|---|---|

| Racemic 1-arylaziridine-2-carbonitriles | Rhodococcus erythropolis AJ270 (whole cells) | (S)-1-arylaziridine-2-carboxamides and (R)-1-arylaziridine-2-carboxylic acids | Amidase is highly R-enantioselective |

| Racemic trans-3-arylaziridine-2-carbonitriles | Rhodococcus erythropolis AJ270 (whole cells) | Enantiopure 2R,3S-3-arylaziridine-2-carboxamides | Amidase is highly enantioselective toward 2S,3R-amides |

Classical Chemical Synthetic Approaches

Alongside biocatalytic methods, classical chemical synthesis provides fundamental and versatile routes to aziridines. Aziridination of alkenes, in particular, is a powerful tool for constructing the three-membered heterocyclic ring.

Aziridination Reactions of Alkenes

The direct addition of a nitrogen-containing group across a double bond is a primary method for forming the aziridine ring. These reactions can be mediated by various reagents and catalysts, with recent efforts focusing on more sustainable and cost-effective protocols.

In a move towards greener chemistry, metal-free aziridination methods have been developed to avoid the use of potentially toxic and expensive metal catalysts. One such approach involves the intramolecular aziridination of alkenyl sulfonyliminoiodanes, which can proceed thermally without conventional catalysts like Rh(II) or Cu(II). nih.gov Another strategy employs organic photosensitizers to catalyze the aziridination of alkenes under visible light, generating a triplet nitrene from commercially available tosyl azide (B81097).

A general and practical metal-free protocol has been presented for the synthesis of aziridines from alkenes using unprotected NH2 sources through thianthrenation, which works under mild conditions. chemrxiv.org These methods are part of a broader effort to develop more environmentally friendly synthetic routes. While these protocols demonstrate the feasibility of metal-free aziridination, their specific application to synthesize 1-phenylaziridine-2-carboxamide would depend on the appropriate choice of alkene precursor, such as cinnamamide. Oxidative methods, in general, allow for the synthesis of 3-arylaziridine-2-carboxamides. nih.gov

| Metal-Free Protocol | Nitrene/Nitrogen Source | Alkene Substrate Type | Key Features |

|---|---|---|---|

| Thermal Intramolecular Aziridination | Sulfonyliminoiodanes | Alkenyl sulfonyliminoiodanes | No metal catalyst required; proceeds thermally. nih.gov |

| Organic Photosensitized Aziridination | Tosyl azide | Wide scope of alkenes | Uses visible light and an organic photocatalyst. |

| Thianthrenation | Unprotected NH2 (sulfonamides, amides, etc.) | Alkenes | Direct use of unprotected NH2 sources under mild conditions. chemrxiv.org |

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, offering alternative pathways for chemical transformations. Direct electrocatalytic NH aziridination of aromatic alkenes using ammonia (B1221849) has been demonstrated. kuleuven.be This method typically involves a simple undivided cell with carbon and nickel electrodes and can be performed at room temperature. kuleuven.be For instance, the electrolysis of styrene (B11656) in a dioxane solution containing ammonia and a lithium salt as an electrolyte can produce the corresponding aziridine. kuleuven.be

Another electrochemical approach enables the synthesis of aziridines from amino alcohol substrates. This method serves as an alternative to the classic Mitsunobu reaction and expands the scope of suitable nucleophiles. These electrochemical methods highlight the potential for developing cleaner and more efficient syntheses of aziridine compounds, potentially including precursors to this compound.

Transition Metal-Catalyzed Aziridination (e.g., Cu, Mn, Fe, Ru, Co, Rh, Pd)

The synthesis of aziridines through transition metal-catalyzed reactions represents a significant area of research, offering efficient routes to this heterocyclic motif. These reactions typically involve the transfer of a nitrene group to an alkene. A range of transition metals, including copper, manganese, iron, ruthenium, cobalt, rhodium, and palladium, have been shown to effectively catalyze this transformation. researchgate.net While direct synthesis of this compound via this method is not extensively detailed in isolation, the principles apply to its precursor, N-phenyl-substituted aziridines, by reacting an appropriate alkene with a nitrene source in the presence of a metal catalyst.

The general mechanism involves the reaction of a nitrene precursor, such as a sulfonyl- or aryl-protected iminoiodinane, with a metal catalyst. For instance, rhodium catalysts can react with precursors like (N-(p-nitrobenzenesulfonyl)imino)phenyliodinane to form a metal-nitrenoid intermediate, which then transfers the nitrene to an olefin substrate stereospecifically. researchgate.net

Iron-porphyrin complexes have also been utilized as photocatalysts for the aziridination of alkenes using organic azides as the nitrene source. rsc.org This light-driven approach highlights the versatility of transition metal catalysis in forming aziridine rings under mild conditions. rsc.org The choice of metal and ligand can influence the efficiency, substrate scope, and stereoselectivity of the aziridination reaction. researchgate.net

Table 1: Examples of Transition Metals in Catalytic Aziridination

| Metal Catalyst | Typical Nitrene Precursor | Key Features |

|---|---|---|

| Copper (Cu) | Phenyliodinane diacetate/Sulfonamides | Widely used, versatile for various olefins. |

| Manganese (Mn) | Sulfonyliminoiodinanes | Effective for stereospecific aziridination. |

| Iron (Fe) | Organic Azides (photocatalytic) | Enables C-H amination and alkene aziridination. rsc.org |

| Ruthenium (Ru) | Sulfonyl Azides | Used in photocatalytic systems. acs.org |

| Cobalt (Co) | Phenyliodinane diacetate/Carbamates | Known for catalytic efficiency. |

| Rhodium (Rh) | Iminoiodinanes | High stereospecificity. researchgate.net |

| Palladium (Pd) | N-Tosylaziridines (for isomerization) | Primarily studied for ring-opening and isomerization. mdpi.com |

Photocatalytic Amination Strategies

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, including the formation of aziridines. These methods offer mild reaction conditions and unique reactivity pathways compared to traditional thermal methods. One notable strategy involves the use of a photocatalyst, such as Ru(bpy)₃Cl₂, which, upon excitation with visible light, can engage in an oxidative quenching cycle with a nitrene precursor. acs.orgresearchgate.net

This process can generate a nitrene radical anion, which serves as a reactive intermediate for the direct aziridination of olefins. acs.orgresearchgate.net This strategy has been successfully applied to the synthesis of challenging trifluoromethylated aziridines from fluorinated olefins, demonstrating its utility for electron-deficient substrates. acs.org The mechanism is proposed to be a stepwise process involving radical intermediates. researchgate.net

Another photocatalytic approach avoids the use of precious metals and external oxidants by utilizing azoxy-triazenes as nitrogen atom sources. acs.org Upon visible light excitation, these compounds can fragment to generate a free singlet nitrene, which then reacts with alkenes to form the corresponding aziridines. This method is notable for its operational simplicity and avoidance of competing C-H insertion products. acs.org

Intramolecular Cyclization Reactions

Triphenylphosphine-Mediated Cyclization of Azido (B1232118) Alcohols

A classic and stereospecific method for synthesizing aziridines involves the cyclization of 2-azido alcohols mediated by tertiary phosphines, such as triphenylphosphine (B44618). This reaction proceeds via a mechanism akin to the Staudinger ligation. The process begins with the reaction of the azide group with triphenylphosphine to form a phosphazide (B1677712) intermediate. This is followed by the elimination of dinitrogen gas to generate an aza-ylide. The adjacent hydroxyl group then acts as an intramolecular nucleophile, attacking the phosphonium (B103445) center and leading to the formation of an oxazaphospholidine intermediate. The final step involves the collapse of this intermediate to yield the aziridine and triphenylphosphine oxide as a byproduct. researchgate.net

This method is advantageous due to its high stereospecificity, where the configuration of the starting azido alcohol dictates the stereochemistry of the resulting aziridine. researchgate.net The reaction is typically carried out under mild conditions. The requisite 2-azido alcohol precursors can be readily synthesized from the corresponding epoxides by ring-opening with an azide source, such as sodium azide. researchgate.net

Intramolecular Nucleophilic Displacement from Amino Alcohol Precursors

The intramolecular cyclization of amino alcohol derivatives is a fundamental and widely used strategy for the synthesis of the aziridine ring, with the Wenker synthesis being a prominent example. researchgate.netorganic-chemistry.org This general approach involves a two-step process: first, the hydroxyl group of a vicinal (1,2-) amino alcohol is converted into a good leaving group, typically a sulfate (B86663) ester. In the second step, the amino group acts as an intramolecular nucleophile, displacing the leaving group to form the three-membered aziridine ring. researchgate.net

Modifications to the classical Wenker synthesis, which often required harsh conditions like hot sulfuric acid, have been developed to improve its applicability. Milder conditions involve converting the amino alcohol to its hydrogen sulfate using chlorosulfonic acid, followed by cyclization induced by a base such as sodium hydroxide (B78521) or even the non-nucleophilic sodium carbonate. researchgate.net These improved methods are suitable for substrates that may be unstable under strongly acidic or basic conditions. researchgate.netorganic-chemistry.org

This strategy is versatile and has been applied to a wide range of amino alcohol precursors, including those with aliphatic and aromatic substituents, to produce the corresponding aziridines in good yields. researchgate.net

Table 2: Comparison of Intramolecular Cyclization Methods

| Method | Precursor | Key Reagents | Key Intermediate | Byproduct |

|---|---|---|---|---|

| Triphenylphosphine-Mediated | 2-Azido Alcohol | Triphenylphosphine (PPh₃) | Aza-ylide, Oxazaphospholidine | Triphenylphosphine oxide (Ph₃PO) |

| Nucleophilic Displacement (Wenker) | 1,2-Amino Alcohol | Chlorosulfonic acid, Base (e.g., NaOH) | Sulfate Ester | Sulfate salts |

Derivatization from Aziridine-2-carboxylic Acid Precursors

Amide Bond Formation via Activated Carboxylates (e.g., Davidsen Activation)

For the synthesis of N-substituted aziridine-2-carboxamides, derivatization of a pre-formed aziridine-2-carboxylic acid or its ester is a common strategy. The formation of the amide bond requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine. luxembourg-bio.comresearchgate.net

One specific and effective method for this transformation is the Davidsen activation. researchgate.net This involves treating an N-protected aziridine-2-carboxamide (e.g., an N-Cbz derivative) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This process forms a reactive acylimidodicarbonate (a bis-Boc activated amide). This activated intermediate readily reacts with various amine nucleophiles under mild conditions to yield the desired tertiary aziridine-2-carboxamides. researchgate.net

This method is advantageous as it proceeds without racemization of the stereogenic center at the C2 position of the aziridine ring. researchgate.net If the final product desired is a secondary (NH) aziridine-2-carboxamide, a final deprotection step, such as hydrogenolysis to remove a Cbz group, can be performed. researchgate.net

Transesterification Processes

Transesterification serves as a viable method for modifying the ester group in derivatives of 1-phenylaziridine-2-carboxylic acid, which can then be converted to the target carboxamide. This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst.

In a study focused on the synthesis of acylderivatives of 3-phenylamino-1,2-propanediol, a related amino alcohol, transesterification of fatty acid methyl esters was successfully carried out using sodium methoxide (B1231860) as a catalyst. csic.es The reaction yield was found to be dependent on temperature and the molar ratio of the reactants. csic.es Specifically, the yield increased with higher temperatures and greater ester concentrations up to an optimal temperature. csic.es This methodology could be adapted for 1-phenylaziridine-2-carboxylate esters, where a methyl or ethyl ester could be converted to a different ester, potentially one that is more amenable to subsequent amidation to form the desired carboxamide.

Key parameters influencing the transesterification reaction:

Temperature: Higher temperatures generally favor the reaction, but an optimum temperature exists beyond which side reactions may occur. csic.es

Molar Ratio: An excess of the alcohol is often used to drive the equilibrium towards the product. csic.es

Catalyst: Sodium methoxide is an effective catalyst for this transformation. csic.es

Three-Component Synthesis Strategies

Three-component reactions (TCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound derivatives in a single step from three different starting materials. This strategy is highly valued in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of compounds.

A notable example is the piperidine/iodine-promoted three-component synthesis of coumarin-3-carboxamides from salicylaldehyde, aliphatic amines, and diethylmalonate. mdpi.com While not directly producing an aziridine, this method demonstrates the power of multicomponent reactions in constructing carboxamide-containing heterocycles. mdpi.com A plausible mechanism involves the initial formation of an imine, followed by a Mannich-type reaction and subsequent intramolecular cyclizations. mdpi.com

For the direct synthesis of aziridines, a sequential three-component process has been described starting from 3-arylmethylene-2,5-piperazinediones. researchgate.net This method leads to highly functionalized aziridines containing a peptide side chain. researchgate.net Such a strategy could potentially be adapted for the synthesis of this compound by carefully selecting the appropriate starting materials.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure or enriched 1-phenylaziridine-2-carboxamides is of paramount importance. This section explores various strategies to control the stereochemical outcome of the aziridination reaction.

Utilization of Chiral Auxiliaries in Aziridine Formation

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This approach has been widely used in asymmetric synthesis to produce enantiomerically pure compounds. sigmaaldrich.comnih.gov

Several classes of chiral auxiliaries have proven effective in a variety of asymmetric transformations, including:

Evans' Oxazolidinones: These are among the most popular and effective chiral auxiliaries. nih.govresearchgate.net

Corey's Chiral Auxiliaries: For instance, (−)-8-phenylmenthol, which induces diastereoselectivity through π-stacking interactions.

Yamada's and Enders' Auxiliaries: These have also seen significant application in asymmetric synthesis. nih.gov

Oppolzer's Camphorsultams: These are versatile and have been used in Michael reactions, Claisen rearrangements, and cycloadditions.

Kunz's Carbohydrate-Based Auxiliaries: These utilize the defined stereocenters of carbohydrates to control stereoselectivity.

Chiral Amino Acids: Readily available and inexpensive, they can lead to products with high stereoselectivity.

In the context of this compound synthesis, a chiral auxiliary could be attached to the carboxamide nitrogen or to another part of the precursor molecule to control the stereochemistry of the aziridine ring formation.

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, offering the advantage of generating large quantities of an enantiomerically pure product from a small amount of a chiral catalyst.

Iron-catalyzed asymmetric oxyamination of olefins has been shown to produce oxazolidines with excellent enantioselectivity. nih.gov This method, which uses an iron(II) bis(oxazoline) complex, is highly regioselective and enantioselective for a range of alkenes. nih.gov The resulting oxazolidine (B1195125) products can be converted to enantioenriched 1,2-amino alcohols, which are versatile precursors for aziridines. nih.gov

The development of chiral ligands is crucial for the success of asymmetric catalysis. Chiral 1,3-oxazolidine ligands, for example, have been used in various asymmetric reactions, including alkylations, cycloadditions, and aldol (B89426) reactions. nih.gov The modular synthesis of these ligands from readily available amino alcohols allows for the creation of a diverse set of catalysts. nih.gov

Significant progress has also been made in the catalytic asymmetric synthesis of other nitrogen-containing heterocycles, such as pyridines, which showcases the potential of these methods for the synthesis of chiral aziridines. chim.it

Diastereoselective Control in Synthetic Pathways

Diastereoselective synthesis aims to control the formation of one diastereomer over others. This is particularly relevant when the target molecule contains multiple stereocenters.

In the context of aziridine synthesis, if a precursor molecule already contains a stereocenter, the formation of the aziridine ring can proceed with a degree of diastereoselectivity, influenced by the existing stereocenter.

For example, the synthesis of polysubstituted 2-piperidinones through a highly diastereoselective four-component reaction has been reported, resulting in products with three and four stereogenic centers. nih.gov This highlights the ability to control diastereoselectivity in the formation of heterocyclic rings.

Furthermore, the hydrogenation of substituted pyridines can be achieved with high diastereoselectivity, leading to cis-piperidines. mdpi.com These examples from related heterocyclic systems demonstrate the principles that can be applied to control the diastereoselectivity in the synthesis of substituted 1-phenylaziridine-2-carboxamides.

Kinetic Resolution Methodologies

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched.

An example of kinetic resolution is the palladium-catalyzed, nosylamide-directed C−H olefination of β-alkyl phenylethylamine derivatives. nih.govmdpi.com This process allows for the enantioselective functionalization of one enantiomer over the other.

Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines using an active ester of (R)-2-phenoxypropanoic acid has also been shown to be highly effective. The highest selectivity was observed in the resolution of racemic 2-methylpiperidine, with a selectivity factor of 73.

The organocatalysis-based dynamic kinetic resolution (DKR) process is another powerful strategy for synthesizing chiral compounds. nih.gov This approach combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Chiral bifunctional (thio)urea and squaramide catalysts have been successfully employed in DKR processes. nih.gov These methodologies could be applied to a racemic mixture of this compound or its precursors to obtain the desired enantiomer.

Reaction Pathways and Mechanistic Studies of 1 Phenylaziridine 2 Carboxamide

Nucleophilic Ring-Opening Reactions

The ring-opening of aziridines with nucleophiles is a fundamental process for the synthesis of various nitrogen-containing compounds. researchgate.net In the case of aziridine-2-carboxylates and their derivatives, such as 1-phenylaziridine-2-carboxamide, nucleophilic attack can theoretically occur at either the C-2 or C-3 position. scispace.com The presence of an electron-withdrawing group on the nitrogen, like a phenyl group, can activate the aziridine (B145994) ring, making it more susceptible to nucleophilic attack compared to N-alkyl or unsubstituted aziridines. clockss.org

The regioselectivity of nucleophilic ring-opening in substituted aziridines is a well-studied area, with the outcome depending on electronic and steric factors. scispace.com The stereospecificity of these reactions is also a key feature, often proceeding with a high degree of control, which is valuable in asymmetric synthesis. scispace.com

In the context of this compound, the attack of a nucleophile can occur at the carbon atom bearing the carboxamide group (C-2) or the other ring carbon (C-3). The phenyl group on the nitrogen and the carboxamide group at C-2 influence the electrophilicity of these two carbons. Activation of the aziridine nitrogen by an electron-withdrawing group generally promotes nucleophilic attack. scispace.com

Research has shown that for 1-phenylaziridine-2S-carboxamide, treatment with benzyl (B1604629) bromide leads to a highly regioselective ring-opening. The reaction yields a mixture of R-β-[(benzyl)phenylamino]-α-bromopropanamide (from C-2 attack) and R-α-[(benzyl)phenylamino]-β-bromopropanamide (from C-3 attack) in a 10.5:1 ratio, indicating a strong preference for attack at the C-2 position. nih.gov This regioselectivity is significant as it dictates the structure of the resulting amino acid derivative.

The preferential attack at the C-2 position in this specific case can be attributed to the electronic effects of the substituents. The carboxamide group can stabilize a transition state where negative charge develops on the adjacent carbon, or it can influence the electrophilicity of the C-2 carbon. Conversely, the phenyl group at C-3 in related systems often directs nucleophilic attack to the benzylic C-3 position. scispace.com

The stereospecificity of the reaction is also noteworthy, with the ring-opening proceeding in an enantiospecific manner. nih.gov This implies an SN2-type mechanism where the nucleophile attacks the carbon atom from the side opposite to the C-N bond, resulting in an inversion of configuration at the stereocenter.

The nature of both the substituents on the aziridine ring and the attacking nucleophile are critical in determining the regioselectivity of the ring-opening reaction. researchgate.netscispace.com For aziridine-2-carboxylates, heteroatom nucleophiles typically attack the β-carbon (C-3) to produce α-amino acid derivatives. clockss.org However, the specific substitution pattern of this compound alters this general trend.

The phenyl group on the nitrogen atom can influence the stability of the transition states for C-2 versus C-3 attack. Theoretical calculations have shown that N-substituents significantly affect the N-inversion energy and the reactivity of the aziridine ring. researchgate.net The electronic properties of the nucleophile also play a role. Strong, hard nucleophiles may favor attack at the more sterically accessible carbon, while softer nucleophiles might be more influenced by electronic factors and the stability of the resulting intermediate.

For instance, subsequent treatment of the ring-opened products from the reaction with benzyl bromide with nitrogen-based nucleophiles like amines and azides leads to the formation of α-substituted-β-[(benzyl)phenylamino]propanamides. nih.gov This suggests that the initial regioselectivity of the bromide attack dictates the final product structure.

The table below summarizes the regioselective ring-opening of 1-phenylaziridine-2S-carboxamide with benzyl bromide.

| Reactant | Nucleophile | Major Product (from C-2 attack) | Minor Product (from C-3 attack) | Ratio (C-2:C-3) |

| 1-Phenylaziridine-2S-carboxamide | Benzyl bromide | R-β-[(benzyl)phenylamino]-α-bromopropanamide | R-α-[(benzyl)phenylamino]-β-bromopropanamide | 10.5:1 nih.gov |

A wide array of nucleophiles can be employed in the ring-opening of aziridines, leading to a diverse range of functionalized amine products. The choice of nucleophile is a key factor in the synthetic utility of these reactions.

Halogen-based nucleophiles are effective for the ring-opening of aziridines. As previously discussed, benzyl bromide has been used to open the ring of 1-phenylaziridine-2S-carboxamide with high regioselectivity. nih.gov The bromide ion, generated from benzyl bromide, acts as the nucleophile that attacks the aziridine ring. This reaction is often the first step in a two-step sequence to introduce other functionalities. The resulting halo-aminoamide can then undergo further substitution reactions.

Nitrogen-based nucleophiles, such as amines and azides, are commonly used to introduce nitrogen-containing functional groups through the ring-opening of aziridines. researchgate.net In the case of the products obtained from the reaction of 1-phenylaziridine-2S-carboxamide with benzyl bromide, further treatment with amines or azides leads to S-α-substituted-β-[(benzyl)phenylamino]propanamides in good yields and with high enantiomeric purity. nih.gov This subsequent reaction likely proceeds through an aziridinium (B1262131) ion intermediate, followed by nucleophilic attack by the amine or azide (B81097). The use of nitrogen nucleophiles is a key step in the synthesis of diamino acids and other complex amino acid derivatives.

The table below provides examples of nitrogen-based nucleophiles used in the further transformation of the ring-opened products of this compound.

| Intermediate | Nucleophile | Product |

| R-β-[(benzyl)phenylamino]-α-bromopropanamide / R-α-[(benzyl)phenylamino]-β-bromopropanamide | Amine | S-α-amino-β-[(benzyl)phenylamino]propanamide nih.gov |

| R-β-[(benzyl)phenylamino]-α-bromopropanamide / R-α-[(benzyl)phenylamino]-β-bromopropanamide | Azide | S-α-azido-β-[(benzyl)phenylamino]propanamide nih.gov |

Diversity of Nucleophiles in Ring-Opening Processes

Oxygen-Based Nucleophiles

The ring-opening of aziridine-2-carboxamides with oxygen-based nucleophiles, particularly from carbohydrates, has been demonstrated as a stereoselective method for the synthesis of O-glycosyl serine conjugates. nih.gov This reaction allows for the formation of important linkages such as α-GalNAc-Ser, β-GlcNAc-Ser, and α-Man-Ser. nih.gov The stereochemical outcome of the reaction, yielding either the α- or β-glycoside, can be controlled by the choice of solvent and the metal counterion. nih.gov This method also introduced the o-allylbenzyl (ABn) group as a novel C-terminus carboxyl protecting group, facilitating further synthetic modifications. nih.gov

In a broader context, Lewis acid-mediated ring-opening of N-tosylaziridines with alcohols has been shown to proceed via an SN2-type mechanism. nih.goviitk.ac.in This approach provides access to 1,2-amino ethers with high yields and good enantiomeric excess, supporting a mechanism that involves the formation of nonracemic products. nih.goviitk.ac.in

Carbon-Based Nucleophiles (e.g., organolithiums, cyanide ion, organoboron reagents)

The reaction of this compound derivatives with carbon-based nucleophiles offers a direct route to α-amino ketones and other valuable building blocks. For instance, the treatment of morpholine-derived 2-aminoamides, obtained from the ring-opening of N-4-methoxyphenylaziridine-2-carboxamides, with organolithium compounds readily yields α-amino ketones. researchgate.netnih.gov

While the direct use of organolithium reagents on some aziridine systems can lead to elimination pathways, their application in specific contexts, such as the one described above, is productive. psu.edu The use of organoboron reagents in palladium-catalyzed ring-opening cross-coupling reactions of 2-arylaziridines has also been established as a powerful method for forming C-C bonds, leading to enantioenriched β-phenethylamines. acs.org This highlights the versatility of carbon-based nucleophiles in the functionalization of the aziridine ring.

Catalytic Approaches to Ring-Opening Reactions

Catalysis plays a crucial role in enhancing the efficiency and selectivity of ring-opening reactions of this compound and related compounds. Various catalytic systems have been developed to control the reaction pathways and achieve desired products.

N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for a variety of transformations, including the ring-opening of aziridines. Theoretical studies on the cycloaddition of CO2 with N-benzylaziridine catalyzed by NHCs reveal that the reaction likely proceeds through a mechanism where the free NHC acts as the catalyst precursor. rsc.org The NHC promotes the initial ring-opening of the aziridine via an SN2 nucleophilic attack, leading to the formation of a carboxylate intermediate. rsc.org This intermediate then reacts further to yield the final product. rsc.org While this specific study does not involve this compound, the mechanistic principles are relevant. NHCs have also been utilized in promoting the decarboxylative coupling of aryl aldehydes with alkyl carboxylic acid-derived redox-active esters, demonstrating their ability to facilitate C-C bond formation under mild, transition-metal-free conditions. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.org In the context of aziridines, palladium catalysis has been successfully applied to the regioselective and stereospecific ring-opening cross-coupling of 2-arylaziridines with arylboronic acids. acs.org This reaction, often utilizing NHC ligands, provides a synthetic route to enantioenriched β-phenethylamines. acs.org The general mechanism of palladium-catalyzed cross-coupling involves a Pd(0)/Pd(II) catalytic cycle. nih.gov The development of specialized ligands has been instrumental in improving the efficiency and scope of these reactions. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|

| 2-Arylaziridines and Arylboronic acids | NHC/Pd | Enantioenriched β-phenethylamines | acs.org |

| Organohalide and Organotin | Pd(0) | New C-C bond | libretexts.org |

| Aryl halide and Primary/secondary amine | Pd catalyst with specialized phosphine (B1218219) ligands | Aryl amines | libretexts.org |

Manganese-Promoted Transformations

Manganese, an earth-abundant metal, has gained attention as a catalyst for various organic transformations. A notable application is the manganese-promoted regioselective transformation of aromatic N-4-methoxyphenylaziridine-2-carboxamides into 2-aminoamides. researchgate.netnih.gov This reaction proceeds with complete regioselectivity, highlighting the utility of active manganese (Mn*) in mediating this specific ring-opening. researchgate.netnih.gov The resulting 2-aminoamides can be further functionalized, for example, by reaction with organolithium compounds to produce α-amino ketones. nih.gov

Table 2: Manganese-Promoted Transformation of Aziridine-2-carboxamides

| Starting Material | Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|

| N-4-methoxyphenylaziridine-2-carboxamides | Active Manganese (Mn*) | 2-Aminoamides | Total regioselectivity | researchgate.netnih.gov |

Lewis Acid-Mediated Ring Opening

Lewis acids are effective catalysts for the ring-opening of activated aziridines. The Lewis acid-mediated ring-opening of 2-aryl-N-tosylaziridines with various alcohols proceeds in a highly regioselective SN2-type manner to afford nonracemic 1,2-amino ethers in excellent yields. nih.goviitk.ac.in The mechanism involves coordination of the Lewis acid to the nitrogen's sulfonyl group, which weakens the C-N bond and facilitates nucleophilic attack. researchgate.net This strategy has been successfully applied to both aziridines and azetidines. nih.goviitk.ac.in While direct studies on this compound using this method are not specified in the provided context, the principles are applicable to activated aziridine systems.

Reductive Ring Opening Strategies

Reductive ring-opening of aziridines, including this compound derivatives, offers a powerful method for the synthesis of β-amino acids and their derivatives. nih.govscispace.com The regioselectivity of the ring opening is a critical aspect of these reactions, often influenced by the nature of the substituents on the aziridine ring and the reducing agent employed.

One notable strategy involves the use of samarium(II) iodide as a reducing agent. nih.govscispace.com This method can be controlled to achieve selective cleavage of the C2-N bond, yielding β-amino esters in high yields. nih.gov The presence of an activating group on the aziridine nitrogen is crucial for this selectivity. For instance, aziridines with non-activating substituents like hydrogen or benzhydryl tend to undergo C-C bond cleavage, leading to glycine (B1666218) derivatives. nih.gov The generally accepted mechanism for samarium diiodide-mediated reductive ring opening involves the initial reduction to form a ketyl intermediate. In the absence of a proton source, this intermediate undergoes ring opening to form a nitrogen-based radical, which is further reduced to a species containing both a samarium enolate and a samarium amide. acs.org

Another approach utilizes catalytic hydrogenation. For example, the reductive ring-opening of (+)-trans-(2S,3R)-3-(1,3-benzodioxol-5-yl)aziridine-2-carboxylate by catalytic hydrogenation affords the corresponding α-amino acid derivative. researchgate.net This method has been applied in the asymmetric synthesis of amphetamine-type compounds. researchgate.net

A green and regioselective method for the reductive ring-opening of N-tosyl aziridines has been developed using nitroarenes as an amino source, mediated by tetrahydroxydiboron (B82485) [B₂(OH)₄]. organic-chemistry.org This catalyst-free protocol proceeds in water and demonstrates high regioselectivity, with nucleophilic attack occurring at the α-carbon of the aziridine. organic-chemistry.org Mechanistic studies suggest an Sₙ1-type ring-opening pathway involving in situ generated aryl amines. organic-chemistry.org

The choice of reducing agent and the substitution pattern on the aziridine ring are key factors in determining the outcome of the reaction, allowing for the selective synthesis of either α- or β-amino acid derivatives.

Ring Expansion and Rearrangement Reactions

The inherent ring strain of this compound and its derivatives drives a variety of ring expansion and rearrangement reactions, providing access to larger and more complex heterocyclic systems. These transformations are often initiated by the cleavage of one of the ring bonds, followed by intramolecular rearrangement.

Formation of Imidazolidin-4-ones via Carbon-Carbon Bond Cleavage

A notable rearrangement of aziridine-2-carboxamides involves their conversion to imidazolidin-4-ones. For instance, the ring expansion of 2-phenylaziridine-1-carboxamide oxime has been shown to yield 2-amino-1-hydroxy-5-phenyl-2-imidazoline. bath.ac.uk This transformation represents a novel synthetic route to N-hydroxy imidazolines. bath.ac.uk

Transformations to Other Heterocyclic Systems (e.g., oxazolidines, pyrroles, pyrimidines)

This compound and related aziridines serve as precursors for a range of other heterocyclic compounds through various rearrangement and ring-opening-cyclization sequences.

Oxazolidines: The reaction of aziridines with carbonyl compounds can lead to the formation of oxazolidines. For example, heating a trans-2,3-dimethoxycarbonyl-1-arylaziridine in the presence of benzaldehyde (B42025) results in a high yield of the corresponding oxazolidine (B1195125) as a mixture of stereoisomers. nih.gov This reaction proceeds through the thermal cleavage of a C-C bond in the aziridine to form an azomethine ylide, which then undergoes a [3+2] cycloaddition with the carbonyl group. nih.gov Additionally, an electrophilic ring expansion of aziridines with alkoxycarbonylketenes, generated from alkyl 2-diazo-3-oxoalkanoates, provides an efficient synthesis of alkyl 2-(oxazolin-2-yl)alkanoates. nih.gov

Pyrroles and Pyrrolidines: Aziridines can be converted to pyrrolidines through [3+2] cycloaddition reactions with alkenes. thieme-connect.comacs.org Lewis acids can activate the aziridine to generate a 1,3-dipole that reacts with the alkene. thieme-connect.com A visible-light-promoted photocatalytic [3+2] cycloaddition of aziridines with activated alkynes using a ruthenium catalyst also yields polysubstituted dihydropyrroles. thieme-connect.com

Pyrimidines: The reaction of 2-benzyloxyguanidine with methyl propiolate, followed by internal Michael addition, leads to the formation of a 2-amino-1-benzyloxy-4-pyrimidone. bath.ac.uk While not directly starting from this compound, this demonstrates a pathway for constructing pyrimidine (B1678525) rings from related precursors.

Unprecedented Rearrangement Pathways

Research into the reactivity of aziridines continues to uncover novel rearrangement pathways. For instance, a new molecular rearrangement termed the aza-Quasi-Favorskii rearrangement has been developed for the synthesis of highly substituted aziridines. nsf.gov This reaction involves the interaction of electron-deficient O-sulfonyl oximes with enolates to produce aziridines through a domino process. nsf.gov Computational studies have indicated an asynchronous yet concerted nitrenoid-type rearrangement mechanism. nsf.gov

Another unique transformation is the one-carbon ring expansion of aziridines to azetidines, facilitated by engineered cytochrome P450 enzymes. chemrxiv.org This biocatalytic approach utilizes a thieme-connect.comnih.gov-Stevens rearrangement of an aziridinium ylide, demonstrating exceptional stereocontrol. chemrxiv.org

These examples highlight the rich and sometimes unexpected chemistry of aziridines, driven by their inherent ring strain and the diverse reactivity of their intermediates.

Cycloaddition Reactions

The ability of the aziridine ring to act as a precursor to 1,3-dipoles makes it a valuable component in cycloaddition reactions, particularly [3+2] cycloadditions. These reactions provide a powerful tool for the construction of five-membered heterocyclic rings.

[3+2] Cycloaddition Processes

In [3+2] cycloaddition reactions, the aziridine ring, often activated by a Lewis acid or through thermal or photochemical means, opens to form an azomethine ylide. thieme-connect.comnih.gov This 1,3-dipole then reacts with a dipolarophile, such as an alkene or alkyne, to form a five-membered ring. thieme-connect.comthieme-connect.com

A variety of catalysts have been employed to facilitate these reactions. For instance, a cationic manganese porphyrin complex has been shown to catalyze the [3+2] cycloaddition of aziridines with alkenes to produce pyrrolidines. thieme-connect.com This catalyst is effective in generating the zwitterionic 1,3-dipole precursor. thieme-connect.com Scandium triflate (Sc(OTf)₃) has also been used as a catalyst for the highly diastereoselective [3+2] cycloaddition of aziridines with difluorinated silyl (B83357) enol ethers, leading to the synthesis of 4,4-difluoropyrrolidines. acs.org

Visible-light photocatalysis offers another avenue for these transformations. A ruthenium-based photocatalyst has been successfully used in the [3+2] cycloaddition of aziridines with activated alkynes to afford dihydropyrrolidines. thieme-connect.com Furthermore, enantioselective [3+2] annulations of donor-acceptor aziridines with aldehydes have been achieved using a Nd(OTf)₃/N,N'-dioxide/LiNTf₂ catalyst system to produce chiral cis-1,3-oxazolidines. nih.gov

The versatility of the [3+2] cycloaddition of aziridines is demonstrated by the wide range of dipolarophiles and catalytic systems that can be employed, leading to a diverse array of substituted five-membered nitrogen-containing heterocycles. thieme-connect.comacs.orgmdpi.com

Table of Reaction Conditions for [3+2] Cycloaddition Reactions

| Aziridine Reactant | Dipolarophile | Catalyst/Conditions | Product | Yield | Reference |

| Aziridine | Activated Alkyne | Ru(bpy)₃(BF₄)₂, Visible Light | Dihydropyrrolidine | Good | thieme-connect.com |

| Donor-Acceptor Aziridine | Aldehyde | Nd(OTf)₃/N,N'-dioxide/LiNTf₂ | cis-1,3-Oxazolidine | Moderate to Good | nih.gov |

| Aziridine | Alkene | Cationic Manganese Porphyrin | Pyrrolidine | - | thieme-connect.com |

| Aziridine | Difluorinated Silyl Enol Ether | Sc(OTf)₃ | 4,4-Difluoropyrrolidine | Good to Excellent | acs.org |

Oxidative Cyclodimerization Mechanisms

The oxidative cyclodimerization of aziridine derivatives, particularly those related to this compound, represents a pathway to more complex heterocyclic structures like pyrimidines. Studies on related compounds, such as 2H-azirine-2-carboxylates, provide significant insight into these mechanisms. An unprecedented oxidative cyclodimerization of 2H-azirine-2-carboxylates to pyrimidine-4,6-dicarboxylates has been observed when heated with triethylamine (B128534) in the presence of air. mdpi.comnih.govspbu.ru This reaction is notable for its formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another. mdpi.comnih.govspbu.ru

The proposed mechanism, supported by experimental studies and Density Functional Theory (DFT) calculations, involves several key steps. mdpi.comnih.govspbu.ru It is initiated by the slow oxidation of triethylamine by atmospheric oxygen, which generates N,N-diethylhydroxylamine in very low concentrations. mdpi.comnih.gov This hydroxylamine (B1172632) then acts as a nucleophile, adding to the azirine to form an (aminooxy)aziridine intermediate. mdpi.comnih.govspbu.ru This intermediate subsequently undergoes ring-opening to generate an azomethine ylide, a zwitterionic species. mdpi.comnih.govspbu.ru The final stage of the pyrimidine formation is a 1,3-dipolar cycloaddition of this azomethine ylide onto a second molecule of the starting azirine, followed by further transformations of the cycloadduct. mdpi.comnih.gov The reaction can be accelerated by the addition of a radical initiator, which facilitates the initial oxidation of triethylamine. mdpi.comnih.gov

A related reaction involves heating ethyl 3-phenylaziridine-2-carboxylate with a 2-bromo-2H-azirine, which yields a pyrimidine, albeit in low yield. mdpi.com This transformation also proceeds via the generation of an azomethine ylide from the aziridine and its subsequent 1,3-dipolar cycloaddition. mdpi.com These examples underscore a common mechanistic theme where the aziridine ring serves as a precursor to reactive intermediates for the construction of larger heterocyclic systems.

Elucidation of Mechanistic Pathways

Understanding the reaction mechanisms of this compound and related compounds is crucial for controlling their reactivity and harnessing their synthetic potential. The high ring strain (26-27 kcal/mol) of the aziridine ring makes it susceptible to various ring-opening and expansion reactions. clockss.orgscispace.com The mechanistic pathways are diverse and highly dependent on the nature of the substituents, reactants, and reaction conditions. Key intermediates, including aziridinium ions, radical species, and zwitterions, play pivotal roles in these transformations.

Non-activated aziridines, such as those with an N-phenyl group, are relatively inert to nucleophilic attack and require activation. clockss.orgnih.gov A primary mechanism for this activation is the formation of a quaternary aziridinium ion. nih.govugent.benih.gov This is achieved by reacting the nucleophilic nitrogen atom of the aziridine ring with an electrophile, such as a proton (from an acid), an acyl halide, an alkyl halide, or a Lewis acid. nih.govnih.gov

The formation of the positively charged aziridinium intermediate significantly increases the strain and electrophilicity of the ring, making it highly susceptible to ring-opening by a nucleophile. nih.gov The regioselectivity of the nucleophilic attack on the aziridinium ion is a critical aspect and is influenced by several factors. nih.govmdpi.com

Pathway "a" (Kinetically Favored): Attack at the less substituted carbon atom (C3). nih.govmdpi.com

Pathway "b" (Thermodynamically Favored): Attack at the more substituted carbon atom (C2). nih.govmdpi.com

Generally, if the C2 position bears a group that can stabilize a positive charge, such as a phenyl or vinyl group, the ring-opening reaction often proceeds via pathway "b". nih.govmdpi.com The choice of electrophile and nucleophile also plays a crucial role in directing the regiochemical outcome. mdpi.com For instance, reacting a chiral 2-acylaziridine with an acid chloride generates an N-acylaziridinium ion, which is then opened by the chloride counter-ion to yield β-amino-β-chloro compounds. nih.gov Similarly, alkylative ring-opening can be achieved using reagents like methyl triflate (MeOTf) to form an N-methyl aziridinium ion, which can then be opened by various external nucleophiles, providing a route to N-alkylated amine derivatives. nih.gov

Reaction pathways involving nitrene and nitrogen-centered radical species offer alternative modes of reactivity for aziridines. Nitrogen-centered aziridinyl radicals can be generated through the homolysis of N-haloaziridines, which are readily prepared by treating N-H aziridines with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). thieme-connect.comresearchgate.net Another modern approach involves the reductive photoactivation of N-pyridinium aziridines to generate N-aziridinyl radicals under mild conditions. nih.gov These transient radicals are electrophilic and can participate in intermolecular addition reactions with olefins. nih.gov

DFT studies suggest the N-aziridinyl radical is planar, with the unpaired electron residing in a p-orbital. nih.gov The generation of these radicals opens pathways for aziridine group transfer, a valuable synthetic disconnection. researchgate.netnih.gov

Furthermore, transition metal-catalyzed reactions often involve metallo-nitrene or nitrene radical intermediates. nih.govsioc-journal.cn Cobalt-porphyrin complexes, for example, react with nitrene precursors to form cobalt(III)-nitrene radical species. nih.gov These intermediates are key in a variety of transformations, including C-H amination and aziridination, and react via distinct radical-type mechanisms. nih.gov The generation of nitrogen radicals from azides is another important route, where the azido (B1232118) group can be selectively incorporated into complex molecules and then transformed into a reactive radical species. mdpi.com These mechanistic principles highlight the potential for this compound to engage in radical-mediated transformations for C-N bond formation. rsc.org

Zwitterionic intermediates, particularly azomethine ylides, are central to many thermal and photochemical reactions of aziridines. Azomethine ylides are 1,3-dipoles that can be generated by the conrotatory or disrotatory ring-opening of the aziridine's C-C bond. nih.gov As discussed in the context of oxidative cyclodimerization (Section 3.3.2), an aziridine derivative can be converted to an azomethine ylide, which then undergoes [3+2] cycloaddition reactions with dipolarophiles. mdpi.comnih.govspbu.ru

Photochemical studies on ketoaziridines have also revealed the formation of azomethine ylides as reactive intermediates. bath.ac.uk Upon irradiation, the aziridine ring can open to form this zwitterionic species, which can then cyclize to form other heterocycles like oxazoles. bath.ac.uk In other systems, the cycloaddition of aziridine with carbon dioxide, catalyzed by an organocatalyst like TBD, proceeds through a zwitterionic adduct formed between the catalyst and CO2. This adduct then facilitates the ring-opening of the aziridine. wu.ac.th The involvement of these zwitterionic intermediates provides a powerful tool for constructing five-membered rings and other complex molecular architectures from aziridine precursors.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of aziridines. mdpi.comnih.govbenthamdirect.com These studies provide deep insights into reaction energetics, the structures of transient intermediates and transition states, and the factors governing selectivity. acs.org

For the oxidative cyclodimerization of azirine-carboxylates, DFT calculations have been used to map out the entire reaction pathway, including the initial nucleophilic addition of hydroxylamine, the formation of the azomethine ylide, and the final cycloaddition step, confirming the proposed mechanism. mdpi.comnih.gov In palladium-catalyzed ring-opening cross-coupling reactions, computational studies have identified the rate-determining step (transmetalation) and the regioselectivity-determining step (aziridine ring opening/oxidative addition). acs.org

DFT calculations are also crucial for understanding reactivity and regioselectivity in nucleophilic ring-opening reactions. benthamdirect.com For example, in the reaction of aziridines with CO2, computations show that the reaction initiates by coordinating CO2 to the nitrogen atom, followed by a nucleophilic interaction between a CO2 oxygen and a ring carbon. nih.gov The activation energies calculated for different pathways help predict the most likely product. nih.gov Similarly, studies on the N-inversion process have used DFT to calculate the energy barriers, which are consistent with experimental values obtained from dynamic NMR. acs.org

Table 1: Calculated Activation Barriers for Aziridine Reactions

| Reaction | System | Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| N-Inversion | N-SO2Ph Aziridine | DFT | 12.18 | researchgate.net |

| N-Inversion | N-COPh Aziridine | DFT | 5.75 | researchgate.net |

| N-Inversion | Fused N-phenyl aziridine (endo to exo) | DFT | 11.4 - 12.4 | acs.org |

| Proton Transfer | Enamine intermediate from aziridine reaction | DFT | 10.2 (syn), 17.9 (anti) | acs.org |

This table is interactive. Click on the headers to sort the data.

The nitrogen atom in an aziridine ring can undergo inversion, a process where the nitrogen and its substituent pass through a planar transition state to an inverted configuration. This dynamic process is a fundamental characteristic of aziridines and significantly influences their stereochemistry and reactivity. acs.orgnih.gov The energy barrier to this inversion is a key parameter that can be investigated both experimentally, using dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, and theoretically, through computational methods. acs.orgnih.govacs.org

For N-phenylaziridines, the inversion barrier is influenced by steric and electronic effects of the substituents on both the nitrogen and the carbon atoms of the ring. researchgate.net Electron-withdrawing groups on the nitrogen atom generally lower the inversion barrier. This is because they stabilize the planar transition state, which has more p-character in the nitrogen lone pair orbital. researchgate.net For instance, the calculated N-inversion energy for an N-H aziridine is 16.64 kcal/mol, while for an N-COPh substituted aziridine, it drops to 5.75 kcal/mol. researchgate.net The N-phenyl group itself lowers the barrier compared to an N-alkyl group. researchgate.net

In a study of a fused N-phenyl aziridine system, DNMR analysis revealed an unsymmetrical equilibrium between two invertomers (endo and exo). acs.orgnih.gov The energy barrier for the inversion was determined experimentally and corroborated by DFT calculations, which found a barrier of 11.4-12.4 kcal/mol. acs.org The configurational stability of intermediates, such as α-lithiated aziridines, has been attributed to a high barrier to N-inversion, which prevents racemization. nih.govnih.gov Understanding these nitrogen dynamics is therefore essential for designing stereoselective syntheses that utilize chiral aziridines. nih.gov

Table 2: Calculated N-Inversion Energy Barriers for N-Substituted Aziridines | N-Substituent (R) | Method | Calculated Barrier (kcal/mol) | Reference | | :--- | :--- | :--- | :--- | :--- | | -CHMePh | B3LYP/6-31+ | 17.06 | researchgate.net | | -Me | B3LYP/6-31+ | 16.97 | researchgate.net | | -Bn | B3LYP/6-31+ | 16.70 | researchgate.net | | -H | B3LYP/6-31+ | 16.64 | researchgate.net | | -SO2Ph | B3LYP/6-31+ | 12.18 | researchgate.net | | -Ph | B3LYP/6-31+ | 8.91 | researchgate.net | | -COPh | B3LYP/6-31+ | 5.75 | researchgate.net | | -CO2Me | B3LYP/6-31+ | 5.48 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Advanced Spectroscopic and Computational Analysis in Research

Elucidation of Stereochemical Purity and Absolute Configuration

As a chiral molecule, 1-Phenylaziridine-2-carboxamide can exist as a pair of non-superimposable mirror images, or enantiomers. The specific spatial arrangement of atoms, known as the absolute configuration, is critical as enantiomers can exhibit vastly different biological activities. Therefore, methods to separate these enantiomers and unequivocally determine their configuration are essential.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for assessing stereochemical (enantiomeric) purity by separating the enantiomers of chiral compounds like aziridine (B145994) derivatives. researchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govspringernature.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated good selectivity for separating various aziridines. researchgate.net The choice of mobile phase (e.g., normal phase, polar organic, or reversed phase) is also critical for optimizing the separation. nih.gov

Once enantiomers are separated, determining their absolute configuration is the next critical step. X-ray crystallography is considered the definitive method for this purpose. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a precise three-dimensional model of the electron density can be generated. wikipedia.orgmdpi.com From this model, the exact spatial arrangement of each atom is determined. The Flack parameter, calculated from the diffraction data, provides a reliable indicator of the correctness of the assigned configuration, with a value close to zero confirming the assignment. nih.govmdpi.com

Another advanced spectroscopic technique is Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.govhindsinstruments.com Unlike standard infrared spectroscopy where enantiomers give identical spectra, VCD spectra of enantiomers are mirror images of each other. nih.gov By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations, such as Density Functional Theory (DFT), the absolute configuration of the molecule in solution can be unambiguously assigned without the need for crystallization. nih.govnih.gov

| Technique | Chiral Selector/Method | Mobile Phase/Conditions | Purpose | Ref. |

| HPLC | Amylose-based CSP | Heptane/Ethanol | Enantiomeric Separation | researchgate.net |

| GC | Cyclodextrin-based CSP | Hydrogen carrier gas | Enantiomeric Purity | researchgate.net |

| X-ray Crystallography | Flack Parameter Analysis | Single Crystal Sample | Absolute Configuration | nih.gov |

| VCD Spectroscopy | Comparison with DFT calculation | Solution (e.g., CDCl₃) | Absolute Configuration | nih.gov |

Computational Modeling of Molecular Interactions for Mechanistic Insight

Computational modeling has become an indispensable tool for predicting and understanding how a molecule like this compound might interact with biological targets, such as enzymes or receptors. nih.govmdpi.com These in silico methods provide mechanistic insights at the atomic level, guiding further experimental research. researchgate.net

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rjptonline.orgrjptonline.org The process involves generating various conformations of the ligand and fitting them into the active site of the protein. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy in kcal/mol, with more negative values indicating stronger binding. rjptonline.org

For aziridine derivatives, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the active site. nih.gov This information helps to elucidate the mechanism of action. For example, a docking study of novel aziridine derivatives against an antioxidant protein target showed binding energies ranging from -6 to -9 kcal/mol, indicating effective docking within the active region. rjptonline.orgcolab.ws Identifying these interactions is crucial for understanding the structural basis of a compound's activity and for designing more potent and selective analogs. mdpi.com

| Target Protein (Hypothetical) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction | Ref. |

| Antioxidant Protein XYZ | Aziridine Derivative A1 | -9.0 | TYR 82, SER 120 | Hydrogen Bond, Pi-Pi Stacking | rjptonline.org |

| Antioxidant Protein XYZ | Aziridine Derivative A4 | -8.7 | LEU 45, PHE 150 | Hydrophobic Interaction | rjptonline.org |

| Urease | Pyridine Carboxamide | -7.5 | HIS 246, ASP 360 | Hydrogen Bond, Metal Coordination | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.goviaea.org Instead of solving the complex many-body Schrödinger equation, DFT calculates the total energy of a system based on its electron density. nih.gov This approach provides a balance of accuracy and computational efficiency, making it a valuable tool for predicting a wide range of molecular properties. iaea.orgsiesta-project.org

A key application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comyoutube.com

DFT calculations can also generate maps of molecular electrostatic potential (MEP), which illustrate the charge distribution across the molecule and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.org This information, along with other calculated reactivity descriptors like chemical hardness and electrophilicity, allows for the prediction of how this compound will behave in chemical reactions. irjweb.comresearchgate.net For example, DFT calculations on various heterocyclic carboxamides have successfully predicted their structural parameters and reactivity. chemrxiv.org

| Parameter | Description | Calculated Value (a.u.) | Implication | Ref. |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -0.216 | Electron-donating ability | youtube.com |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.043 | Electron-accepting ability | youtube.com |

| ΔE (HOMO-LUMO Gap) | Energy Gap (LUMO - HOMO) | 0.173 | Chemical Reactivity/Stability | irjweb.comnih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution | 0.0865 | High value indicates high stability | irjweb.com |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 0.184 | Propensity to accept electrons | irjweb.com |

Note: The values in the table are illustrative, based on typical DFT calculations for similar organic molecules, and are presented in atomic units (a.u.) unless otherwise specified.

Applications of 1 Phenylaziridine 2 Carboxamide and Its Derivatives in Organic Synthesis

Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

1-Phenylaziridine-2-carboxamide and its analogs serve as valuable chiral synthons, providing access to enantiomerically pure compounds. The inherent chirality of the aziridine (B145994) ring, particularly when substituted with a chiral auxiliary on the nitrogen atom, allows for diastereoselective reactions, guiding the formation of new stereocenters.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk In the context of aziridines, a chiral group on the nitrogen, such as a (1-phenylethyl) group, can direct the approach of reagents, leading to high diastereoselectivity in subsequent transformations. beilstein-journals.org For instance, the synthesis of N-(1-phenylethyl)aziridine-2-carboxylates results in a mixture of diastereomers, which can be separated to yield enantiomerically pure building blocks. beilstein-journals.org These separated diastereomers can then be used in various synthetic applications where the stereochemistry of the final product is crucial.

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org For example, oxazolidinones, introduced by Evans, are widely used to direct alkylation and aldol (B89426) reactions with high stereocontrol. wikipedia.org Similarly, the chiral information embedded in this compound derivatives can be transferred to new products through stereospecific ring-opening reactions.

Furthermore, enzymatic biotransformations have been employed for the efficient and enantioselective synthesis of S-1-arylaziridine-2-carboxamides. nih.gov These methods offer a green and highly selective alternative to traditional chemical resolutions, providing access to valuable chiral building blocks for asymmetric synthesis. nih.gov

Synthesis of Complex Organic Molecules

The synthetic utility of this compound extends to the preparation of a wide array of complex organic molecules, including non-proteinogenic amino acids, vicinal amino alcohols, and diverse heterocyclic systems.

Preparation of α-Amino Acid and β-Amino Alcohol Derivatives

Aziridine-2-carboxylic acids and their derivatives are unique precursors as they can be considered derivatives of both α- and β-amino acids simultaneously. ru.nl The regioselective opening of the aziridine ring provides a powerful tool for the synthesis of various functionalized amino acid and amino alcohol derivatives. ru.nluea.ac.uk

The ring-opening of this compound can be controlled to achieve selective attack at either the C2 or C3 position of the aziridine ring. For example, the reaction of 1-phenylaziridine-2S-carboxamide with benzyl (B1604629) bromide leads to a highly regioselective and enantiospecific ring-opening, affording predominantly the α-bromo-β-amino propanamide derivative. nih.gov This intermediate can be further elaborated to introduce various functionalities at the α-position, leading to a range of α-substituted-β-amino propanamides with high enantiomeric purity. nih.gov

The synthesis of β-amino alcohols is another important application. These motifs are present in numerous natural products and pharmaceuticals. rsc.orgdiva-portal.orgnih.govorganic-chemistry.org The reductive ring-opening of 2-substituted N-(1-phenylethyl)aziridines at the less substituted carbon atom is a common strategy to produce enantiomerically pure amino alcohols. beilstein-journals.org

A variety of methods have been developed for the synthesis of β-amino alcohols, including the catalytic C-H amidation of alcohols and the ring-opening of epoxides with amines. rsc.orgorganic-chemistry.org The use of this compound derivatives offers a distinct advantage due to the pre-existing stereochemistry and the ability to introduce diverse functionalities.

Construction of Diverse Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, making their synthesis a central focus of organic chemistry. mdpi.commdpi.comorganic-chemistry.org this compound and its derivatives are excellent starting materials for the construction of a variety of larger nitrogen-containing heterocyclic scaffolds through ring-expansion reactions. frontiersin.org

For instance, the reaction of aziridines with imines or isocyanates, catalyzed by copper, can lead to the formation of five-membered imidazolidine (B613845) and imidazolidinone rings, respectively. frontiersin.org This transformation represents a ring-expansion from a three-membered to a five-membered heterocycle, providing a route to a diverse range of substituted imidazolidines. frontiersin.org

The versatility of aziridines in these transformations stems from the relief of ring strain upon ring-opening, which provides the thermodynamic driving force for the reaction. The ability to control the regioselectivity of the initial ring-opening allows for the synthesis of a variety of isomeric heterocyclic products.

The following table summarizes some examples of nitrogen-containing heterocycles synthesized from aziridine precursors.

| Starting Aziridine Derivative | Reagent | Resulting Heterocycle |

| N-Arylaziridine | Imine | Imidazolidine |

| N-Arylaziridine | Isocyanate | Imidazolidinone |

Strategies Towards Total Synthesis of Complex Natural Products and Analogues

The structural complexity and biological activity of natural products have made them attractive targets for total synthesis. nih.govfrontiersin.org The use of versatile building blocks like this compound can significantly streamline the synthesis of these complex molecules. While direct examples of the use of this compound in completed total syntheses are specific, its potential is evident from its utility in constructing key structural motifs found in natural products.

For example, the synthesis of alkaloids, a major class of natural products, often involves the construction of complex nitrogen-containing ring systems. beilstein-journals.org The ability to generate chiral amino acid and amino alcohol derivatives, as well as more complex heterocyclic scaffolds from this compound, makes it a valuable precursor in the synthesis of such compounds.

One strategy that highlights the potential of related structures is the use of enamides in the total synthesis of Cephalotaxus alkaloids. beilstein-journals.org Enamides can be seen as vinylogous derivatives of the amide functionality present in this compound. The diverse reactivity of enamides in cyclization reactions to form various N-heterocycles underscores the potential of related amide-containing building blocks in natural product synthesis. beilstein-journals.org

Role in Medicinal Chemistry and Drug Discovery (Scaffold Development)

The unique structural and reactive properties of this compound make it a privileged scaffold in medicinal chemistry and drug discovery. A scaffold is considered the core structure of a molecule to which various substituents can be attached to create a library of compounds for biological screening. nih.gov

Generation of Bioactive Scaffolds for Lead Compound Synthesis

The aziridine ring is a key structural motif in a number of biologically active compounds. researchgate.net Its presence can confer unique pharmacological properties to a molecule. The this compound framework serves as a versatile template for the generation of bioactive scaffolds. By modifying the substituents on the phenyl ring, the amide nitrogen, and at the C3 position of the aziridine ring, a diverse library of compounds can be synthesized for lead discovery programs. nih.govmdpi.com

The development of bioactive scaffolds is a crucial aspect of modern drug discovery. nih.govmdpi.comnih.gov These scaffolds provide the structural foundation for the optimization of biological activity, selectivity, and pharmacokinetic properties. The ability to readily synthesize a variety of derivatives from a common precursor like this compound is highly advantageous in this context.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, researchers can identify key structural motifs responsible for target binding and efficacy, guiding the optimization of the scaffold for enhanced potency and selectivity.

A prominent example of SAR studies involving a related scaffold is the development of inhibitors for aspartic acid proteases. A series of 52 cis-configured 1-alkyl-3-phenylaziridine-2-carboxylates were synthesized to act as pseudo-irreversible inhibitors of secreted aspartic acid proteases (SAPs) from Candida albicans and the related human enzyme cathepsin D. nih.govresearchgate.net These studies revealed that the nature of the substituent on the aziridine nitrogen is crucial for inhibitory activity. The most effective inhibitors against cathepsin D featured bulky, lipophilic groups at the aziridine nitrogen, such as benzyl, cyclohexylmethyl, tert-butyl, or 1,4-dimethylpentyl moieties. nih.gov This suggests that these groups form productive interactions within the highly lipophilic S2 pocket of the enzyme. nih.govresearchgate.net The diastereomers with S,S- and R,R-configured aziridine rings exhibited similar activity, indicating that the specific stereochemistry of the ring was less critical than the nature of the N-substituent for these particular targets. nih.govresearchgate.net

The indole-2-carboxamide scaffold, which shares the carboxamide feature, has also been the subject of extensive SAR studies, highlighting its versatility in targeting various biological pathways involved in cancer. nih.gov The indole (B1671886) moiety is recognized as a privileged structure that can modulate critical signaling pathways, while the carboxamide linkage provides molecular flexibility and hydrogen bonding opportunities to enhance target affinity. nih.gov Similarly, SAR studies on bis(phenazine-1-carboxamides) as dual topoisomerase I/II inhibitors found that small, lipophilic substituents were key to potent activity. nih.govresearchgate.net These examples underscore a common principle in scaffold optimization: specific, often lipophilic, substituents on a core heterocyclic structure are frequently determinative for potent biological activity.

Table 1: SAR of 1-Alkyl-3-phenylaziridine-2-carboxylate Derivatives as Cathepsin D Inhibitors

| N-Substituent | Inhibitory Activity (K_i for Cathepsin D) | Key Finding | Reference |

| Benzyl | Near or below 1 μM | High activity | nih.gov |

| Cyclohexylmethyl | Near or below 1 μM | High activity | nih.gov |

| tert-Butyl | Near or below 1 μM | High activity | nih.gov |

| 1,4-Dimethylpentyl | Near or below 1 μM | High activity | nih.gov |

Modulation of Biological Pathways via in vitro Interactions (e.g., Aβ42 aggregation, enzyme inhibition)

Derivatives of this compound have been shown to modulate various biological pathways through direct, in vitro interactions with key proteins, primarily as enzyme inhibitors.

Enzyme Inhibition

The aziridine carboxylate scaffold has proven effective in the targeted inhibition of several enzyme classes. As previously mentioned, cis-configured 1-alkyl-3-phenylaziridine-2-carboxylates are potent, pseudo-irreversible inhibitors of aspartic acid proteases. nih.govresearchgate.net They show significant activity against Candida albicans secreted aspartic proteases (SAPs 1, 2, 3, and 8) and are particularly active against the mammalian enzyme cathepsin D, with second-order rate constants (k_2nd) reaching between 500 and 900 x 10³ M⁻¹ min⁻¹. nih.gov

Beyond proteases, related carboxamide-containing heterocyclic structures have demonstrated a broad range of enzyme-inhibiting activities. For instance, phenazine-1-carboxamide (B1678076) (PCN) acts as a competitive inhibitor of histone acetyltransferase Gcn5 in the fungus Fusarium graminearum. nih.gov It achieves this by binding to the active site of the enzyme's histone acetyltransferase (HAT) domain, occupying the same pocket as the acetyl-CoA co-substrate. nih.gov In another example, ring-substituted bis(phenazine-1-carboxamides) were identified as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and transcription. nih.govresearchgate.net The most potent of these compounds was shown to poison topoisomerase I at concentrations as low as 0.25 µM and inhibit the catalytic activity of both topoisomerase I and II. nih.govresearchgate.net

Modulation of Aβ42 Aggregation